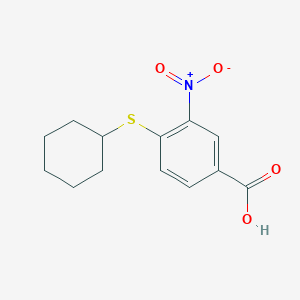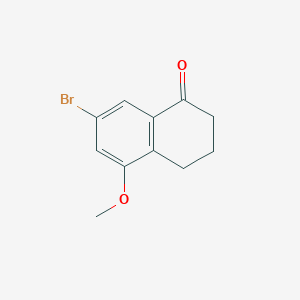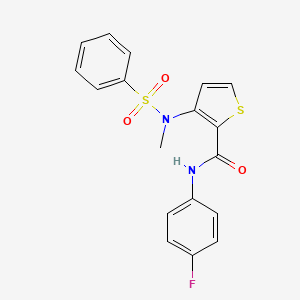
N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known as FN-1501, is a chemical compound that has been synthesized for various scientific research applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit potential therapeutic effects in various biological systems.
Wissenschaftliche Forschungsanwendungen
Cerebrovasodilatation and Anticonvulsant Activities
Research by Barnish et al. (1981) on sulfonamide derivatives including 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, highlights its significance in cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase, demonstrating potential in increasing cerebral blood flow without significant diuresis. The sulfone derivatives, characterized by 3- or 4-halo substituents, notably demonstrated high anticonvulsant activities, emphasizing the therapeutic potential of such compounds (Barnish, Cross, Dickinson, Parry, & Randall, 1981).
Antimicrobial Activities
Babu, Pitchumani, and Ramesh (2012) synthesized and evaluated a series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives for their antimicrobial activities. These compounds exhibited significant activities against bacterial and fungal strains, showcasing the utility of such structures in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).
Chemosensor Applications
Meng et al. (2018) developed a highly selective fluorescence chemosensor based on a structure incorporating sulfonamide and thiophene groups. This chemosensor demonstrated "on-off-on" fluorescence response toward Cu2+ and H2PO4− ions, highlighting the potential of such compounds in environmental and biological monitoring applications (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Electrophilic Asymmetric Fluorination
Liu, Shibata, and Takéuchi (2000) explored novel methods for constructing 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e]1,2-thiazine-1,1-diones, including the synthesis of an agent for electrophilic asymmetric fluorination. This research provides insight into the synthetic versatility of thiophene-containing compounds, which could be applied in the development of fluorinated pharmaceuticals (Liu, Shibata, & Takéuchi, 2000).
Energy Storage Materials
Ferraris, Eissa, Brotherston, and Loveday (1998) investigated electroactive polymers derived from 3-(4-fluorophenyl)thiophene among others for their application in electrochemical capacitors. The study highlighted the dependence of the films' morphologies and electrochemical performance on the electrolyte solutions used, suggesting the utility of such compounds in developing high-performance energy storage materials (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)15-5-3-2-4-6-15)16-11-12-25-17(16)18(22)20-14-9-7-13(19)8-10-14/h2-12H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRCVNHTWZKXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2988168.png)
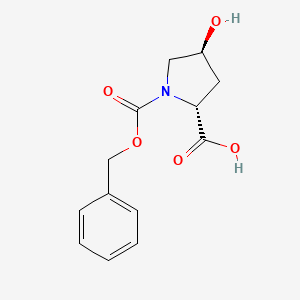
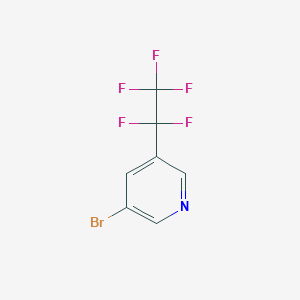
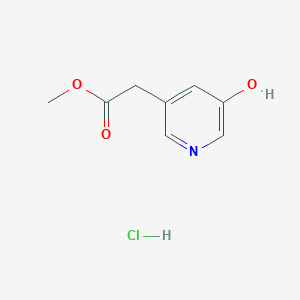


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)
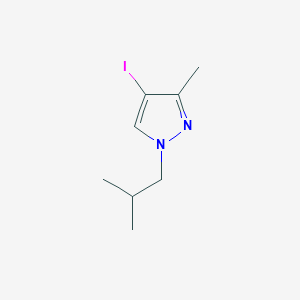
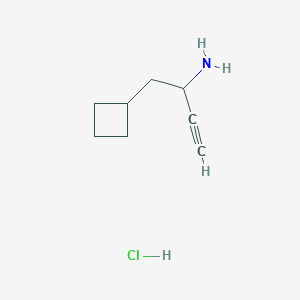


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)
